molecular formula C17H16N2O2 B2369048 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921914-84-3

3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2369048
CAS RN: 921914-84-3
M. Wt: 280.327
InChI Key: XMMCAZSRQQXODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceuticals due to its bioactivity . The 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group is a type of quinoline, a class of compounds that often exhibit various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the amide group and the quinoline ring. These functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. The Balaban index (J) and lipophilicity (log P) play crucial roles in describing its antimicrobial activity .

Anticancer Potential

Given the benzamide scaffold, investigations have focused on its impact on cancer cells. Preclinical studies indicate that it may interfere with tumor growth, metastasis, or angiogenesis. Further research is needed to elucidate its precise mechanisms .

Medicinal Chemistry and Drug Design

Scientists have incorporated this compound into drug discovery efforts. By modifying its structure, they aim to create novel pharmaceutical agents. Computational studies, including quantitative structure-activity relationship (QSAR) analyses, guide these design strategies .

Synthetic Methodology

The compound’s synthesis has attracted interest due to its unique quinoline-based framework. Researchers have explored green approaches, such as one-pot reactions involving methyl arenes and eco-friendly catalysts like lactic acid. These methods contribute to sustainable synthesis .

Plant Hormone Analogues

The benzamide moiety resembles certain plant hormones. For instance, indole-3-acetic acid (IAA) is a natural plant growth regulator produced from tryptophan degradation. Researchers investigate whether this compound or its derivatives exhibit similar effects in plant systems .

Chemical Biology and Target Identification

Researchers use this compound as a chemical probe to identify potential biological targets. By studying its interactions with proteins, enzymes, or receptors, they gain insights into cellular processes and pathways .

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for 3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

Mode of Action

This interaction can result in changes to cellular processes, potentially leading to the observed biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that multiple pathways could be affected . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-3-2-4-13(9-11)17(21)18-14-6-7-15-12(10-14)5-8-16(20)19-15/h2-4,6-7,9-10H,5,8H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMCAZSRQQXODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.